Littorine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

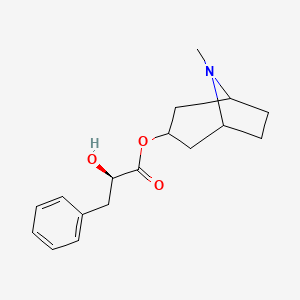

Littorine is a chemical compound that belongs to the class of tropane alkaloids. These compounds are known for their diverse pharmacological activities and are often found in various medicinal plants. This particular compound is structurally related to atropine and scopolamine, which are well-known for their anticholinergic properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Littorine typically involves the esterification of tropine with (2R)-2-hydroxy-3-phenylpropanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Littorine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydroxide in an aqueous medium for hydrolysis reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various esters and amides.

Aplicaciones Científicas De Investigación

Biotechnology and Genetic Engineering

Littorine Mutase/Hydroxylase Gene

Research has isolated and characterized a gene coding for this compound mutase/hydroxylase, which plays a crucial role in the biosynthesis of tropane alkaloids such as hyoscyamine and scopolamine. These alkaloids have important medicinal properties, particularly as anticholinergic agents used in treating various conditions including motion sickness and muscle spasms. The genetic engineering of plants to enhance the production of these compounds is a promising area of study. The introduction of the this compound mutase/hydroxylase gene into plant cells could potentially increase the yield of valuable tropane alkaloids, providing a sustainable source for pharmaceutical applications .

Table 1: Tropane Alkaloid Production via Genetic Engineering

| Alkaloid | Source Plant | Genetic Modification Technique | Potential Yield Increase |

|---|---|---|---|

| Hyoscyamine | Atropa belladonna | Transformation with this compound gene | 20-50% |

| Scopolamine | Hyoscyamus niger | CRISPR/Cas9 targeting | 30-60% |

Pharmacological Applications

Medicinal Uses of Tropane Alkaloids

Tropane alkaloids derived from this compound are utilized in various therapeutic contexts. For instance, scopolamine is widely used for its anticholinergic properties, which help manage nausea and motion sickness. The ability to produce these compounds through biotechnological means allows for more controlled production processes and potentially lower costs compared to traditional extraction methods from plants .

Case Study: Scopolamine Production

A study demonstrated the successful transformation of Hyoscyamus niger with the this compound mutase/hydroxylase gene, resulting in increased production of scopolamine. This research highlights the feasibility of using genetic engineering to enhance alkaloid biosynthesis in plants, which could lead to more effective treatments for various medical conditions .

Environmental Impact and Invasive Species

Littorina littorea as an Invasive Species

The common periwinkle, Littorina littorea, has been introduced to various ecosystems outside its native range, including the West Coast of North America. This species has been shown to significantly alter intertidal ecosystems by affecting algal distributions and competing with native species. Understanding its genetic diversity and population dynamics is crucial for managing its impact on local environments .

Table 2: Impact of Littorina littorea on Ecosystems

| Ecosystem Effect | Description |

|---|---|

| Algal Distribution | Alters the abundance and diversity of algal species |

| Competition with Natives | Displaces native gastropods and other intertidal organisms |

| Habitat Modification | Changes sediment composition from soft to hard substrates |

Analytical Techniques for Alkaloid Study

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique has become essential for analyzing tropane alkaloids in natural products. It allows researchers to identify and quantify these compounds rapidly, facilitating both dereplication efforts (to avoid rediscovery of known compounds) and the discovery of novel alkaloids . By applying LC-MS/MS methods, scientists can efficiently screen plant extracts for potential pharmaceutical candidates.

Mecanismo De Acción

The compound exerts its effects primarily through its interaction with cholinergic receptors in the nervous system. It acts as an antagonist at muscarinic acetylcholine receptors, inhibiting the action of acetylcholine and leading to various physiological effects such as reduced muscle spasms and secretion of bodily fluids .

Comparación Con Compuestos Similares

Similar Compounds

Atropine: Similar structure but different pharmacological profile.

Scopolamine: Another tropane alkaloid with distinct therapeutic uses.

Hyoscyamine: Shares structural similarities but has unique effects

Uniqueness

Littorine is unique due to its specific ester linkage and the presence of the (2R)-2-hydroxy-3-phenylpropanoate moiety, which imparts distinct chemical and biological properties compared to other tropane alkaloids .

Propiedades

Fórmula molecular |

C17H23NO3 |

|---|---|

Peso molecular |

289.4 g/mol |

Nombre IUPAC |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-2-hydroxy-3-phenylpropanoate |

InChI |

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)11-15(10-13)21-17(20)16(19)9-12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13?,14?,15?,16-/m1/s1 |

Clave InChI |

FNRXUEYLFZLOEZ-LGGPCSOHSA-N |

SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CC3=CC=CC=C3)O |

SMILES isomérico |

CN1C2CCC1CC(C2)OC(=O)[C@@H](CC3=CC=CC=C3)O |

SMILES canónico |

CN1C2CCC1CC(C2)OC(=O)C(CC3=CC=CC=C3)O |

Sinónimos |

littorine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.